molecular formula C12H11NO2S B176896 Ethyl 2-phenylthiazole-5-carboxylate CAS No. 172678-67-0

Ethyl 2-phenylthiazole-5-carboxylate

Cat. No. B176896
Key on ui cas rn: 172678-67-0
M. Wt: 233.29 g/mol
InChI Key: ROKNTXACUCMRQU-UHFFFAOYSA-N
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Patent
US08901156B2

Procedure details

Ethyl-3-ethoxyacryalate (4.0 g, 27.7 mmol) was dissolved in dioxane-H2O (30 ml, 1:1 v/v) and cooled to −10° C. N-Bromosuccinimide (5.43 g, 30.5 mmol) was added to this solution and the reaction mixture was allowed to warm up to room temperature and further stirred for 1 h. Thiobenzamide (3.8 g, 27.7 mmol) was then added and the reaction mixture was further heated to 80° C. for 1 h. The reaction mixture was then cooled to room temperature and quenched with aqueous ammonia solution. The organic product was extracted with EtOAc and combined extracts were washed with H2O and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel 60-120 mesh, eluent 5-10% EtOAc in petroleum ether) to afford ethyl 2-phenylthiazole-5-carboxylate (1.1 g, yield 17%) as a yellow solid. 1H NMR (300 MHz, CDCl3) δ 8.43 (s, 1H), 8.01-7.98 (m, 2H), 7.48-7.48 (m, 3H), 4.44-4.37 (q, J=7.2 Hz, 2H), 1.44-1.39 (t, J=7.2 Hz, 3H). MS (ESI) m/z: Calculated for C12H11NO2S: 233.05. found: 234.0 (M+H)+.
Quantity
5.43 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
BrN1[C:6](=[O:7])[CH2:5][CH2:4]C1=O.[C:9]([NH2:17])(=[S:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.O1CCO[CH2:20][CH2:19]1.[OH2:24]>>[C:10]1([C:9]2[S:16][C:5]([C:6]([O:7][CH2:19][CH3:20])=[O:24])=[CH:4][N:17]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5.43 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Two
Name
Quantity
3.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=S)N
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCOCC1.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
further stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was further heated to 80° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with aqueous ammonia solution
EXTRACTION
Type
EXTRACTION
Details
The organic product was extracted with EtOAc
WASH
Type
WASH
Details
were washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica gel 60-120 mesh, eluent 5-10% EtOAc in petroleum ether)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1SC(=CN1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 17%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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